Product packaging for 1-(4-tert-Butylphenyl)piperazine(Cat. No.:CAS No. 68104-61-0)

1-(4-tert-Butylphenyl)piperazine

Cat. No.: B1300255
CAS No.: 68104-61-0
M. Wt: 218.34 g/mol
InChI Key: ORDMNUOREWSOKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Medicinal Chemistry and Pharmaceutical Sciences

In the landscape of medicinal chemistry, the discovery and development of new drugs are paramount. Phenylpiperazine derivatives have emerged as a "privileged scaffold," a term used to describe molecular frameworks that are able to bind to multiple biological targets. tandfonline.comnih.gov This versatility makes them attractive starting points for the design of new drugs. The N-phenylpiperazine subunit, in particular, is recognized for its "druglikeness," having been incorporated into numerous compounds that have advanced to late-stage clinical trials, especially for central nervous system (CNS) disorders. nih.govresearchgate.net

The utility of the phenylpiperazine core extends beyond CNS applications. Through strategic modifications of the aromatic ring and modulation of the piperazine (B1678402) nitrogen's basicity, researchers can fine-tune the pharmacokinetic and pharmacodynamic properties of these derivatives. nih.govresearchgate.net This adaptability allows for the exploration of new therapeutic areas, including cancer treatment, where arylpiperazine derivatives are showing promise as anti-proliferative agents. mdpi.com

Overview of Piperazine Scaffold in Drug Discovery

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. This simple structure possesses a unique combination of properties that make it highly valuable in drug discovery. tandfonline.comnih.govnih.gov Its solubility, basicity, chemical reactivity, and conformational flexibility can be readily modified, allowing chemists to optimize a drug candidate's properties. tandfonline.comnih.gov

The piperazine moiety is a common feature in a wide array of approved drugs, where it often serves to improve pharmacokinetic characteristics. tandfonline.comnih.gov It can act as a linker between different pharmacophores within a single molecule or as a scaffold for groups that are crucial for interacting with a biological target. tandfonline.com The piperazine scaffold is a component of drugs with diverse therapeutic applications, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidepressant activities. nih.govresearchgate.netthieme-connect.com

Significance of 1-(4-tert-Butylphenyl)piperazine as a Representative Compound Class

Within the broad family of phenylpiperazine derivatives, this compound stands out as a significant representative compound. The presence of the tert-butyl group on the phenyl ring introduces specific steric and electronic properties that influence its biological activity and potential applications. This substitution pattern has been explored in the design of various biologically active molecules.

For instance, derivatives of this compound have been investigated for their potential as TRPV1 antagonists, a target for pain management. nih.gov The core structure of this compound provides a foundational scaffold upon which further chemical modifications can be made to develop novel compounds with tailored biological profiles. The study of this specific class of compounds contributes to a deeper understanding of the structure-activity relationships within the broader phenylpiperazine family.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H22N2 B1300255 1-(4-tert-Butylphenyl)piperazine CAS No. 68104-61-0

Properties

IUPAC Name

1-(4-tert-butylphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-14(2,3)12-4-6-13(7-5-12)16-10-8-15-9-11-16/h4-7,15H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORDMNUOREWSOKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10987575
Record name 1-(4-tert-Butylphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10987575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68104-61-0
Record name 1-[4-(1,1-Dimethylethyl)phenyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68104-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-tert-Butylphenyl)piperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068104610
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-tert-Butylphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10987575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-tert-butylphenyl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.062.230
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 1 4 Tert Butylphenyl Piperazine and Its Analogs

Strategies for Piperazine (B1678402) Ring Functionalization

The functionalization of the piperazine ring is a pivotal step in the synthesis of complex molecules. The two nitrogen atoms within the ring offer distinct opportunities for chemical modification, allowing for the introduction of a wide array of substituents and the fine-tuning of molecular properties.

Introduction of Substituted Phenyl Moieties

The introduction of an aryl group, such as the 4-tert-butylphenyl moiety, onto one of the piperazine nitrogens is a fundamental transformation. This is typically achieved through N-arylation reactions. Palladium-catalyzed cross-coupling reactions, like the Buchwald-Hartwig amination, are powerful tools for this purpose. These methods allow for the efficient formation of the C-N bond between the piperazine nitrogen and an aryl halide (e.g., 1-bromo-4-tert-butylbenzene) or triflate. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are optimized to achieve high yields. For instance, using a palladium catalyst with a suitable phosphine (B1218219) ligand in the presence of a base like sodium tert-butoxide facilitates the coupling of piperazine with the aryl halide. An alternative approach involves nucleophilic aromatic substitution, although this is generally limited to aryl systems activated by strong electron-withdrawing groups.

Diversification at Nitrogen Atoms

Once the 1-(4-tert-butylphenyl)piperazine core is synthesized, the second nitrogen atom (at the N4 position) becomes a key site for diversification. This allows for the construction of a large library of analogs with varied chemical and pharmacological properties. Common strategies for functionalizing this secondary amine include:

Acylation/Carboxamide Formation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) yields N-acylpiperazines or carboxamides.

Urea (B33335) Formation: Treatment with isocyanates, such as 4-tert-butylphenyl isocyanate, leads to the formation of urea derivatives. This is a key step in the synthesis of compounds like BCTC.

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base produces sulfonamide derivatives. tandfonline.com

Alkylation/Reductive Amination: The N4 nitrogen can be alkylated using alkyl halides or subjected to reductive amination with aldehydes or ketones to introduce various alkyl groups.

These functionalization strategies are crucial for exploring the structure-activity relationships of piperazine-based compounds.

Synthesis of Specific Derivatives

The versatility of the this compound scaffold is demonstrated in the synthesis of its numerous derivatives, including complex molecules with significant biological activity.

Approaches to N-(4-tert-Butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide (BCTC) and Related Urea/Carboxamide Structures

N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide, commonly known as BCTC, is a well-studied molecule. nih.govresearchgate.net Its synthesis highlights the strategic functionalization of the piperazine core. The formation of the urea linkage is a key step. A common synthetic approach involves a two-step process:

N-Arylation of Piperazine: First, 1-(3-chloropyridin-2-yl)piperazine (B1312589) is synthesized by reacting piperazine with 2,3-dichloropyridine.

Urea Formation: The resulting monosubstituted piperazine is then reacted with 4-tert-butylphenyl isocyanate. The nucleophilic secondary amine of the piperazine attacks the electrophilic carbon of the isocyanate to form the stable urea bond, yielding BCTC. researchgate.net

Alternatively, the synthesis can be performed in the reverse order, starting with the synthesis of this compound followed by its reaction with a suitable reagent to introduce the 3-chloropyridin-2-yl group and form the carboxamide. Related carboxamide structures can be synthesized by reacting this compound with various activated carboxylic acids or acyl chlorides.

Table 1: Synthesis of BCTC - A Representative Urea Derivative

Reactant 1 Reactant 2 Product Bond Formed Typical Reaction Type
1-(3-chloropyridin-2-yl)piperazine 4-tert-butylphenyl isocyanate BCTC Urea Nucleophilic Addition
This compound Phosgene or equivalent Isocyanate intermediate Isocyanate Phosgenation

Synthesis of Sulfonyl Piperazine Derivatives

The synthesis of sulfonyl piperazine derivatives, or sulfonamides, involves the reaction of this compound with various substituted sulfonyl chlorides. tandfonline.com This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. The choice of the sulfonyl chloride determines the nature of the substituent on the sulfonamide nitrogen. This method allows for the creation of a diverse range of derivatives. tandfonline.comresearchgate.net

Table 2: Synthesis of Representative Sulfonyl Piperazine Derivatives

Starting Piperazine Reactant (Sulfonyl Chloride) Product Yield (%)
This compound Benzenesulfonyl chloride 1-(Benzenesulfonyl)-4-(4-tert-butylphenyl)piperazine High
This compound 4-Nitrobenzenesulfonyl chloride 1-(4-Nitrobenzenesulfonyl)-4-(4-tert-butylphenyl)piperazine ~75% tandfonline.com
This compound 3-Nitrobenzenesulfonyl chloride 1-(3-Nitrobenzenesulfonyl)-4-(4-tert-butylphenyl)piperazine ~70% tandfonline.com

Yields are adapted from analogous reactions with 1-benzhydryl-piperazine as reported in the literature and are for illustrative purposes. tandfonline.com

Synthesis of Methanone Derivatives

Methanone derivatives are synthesized by the acylation of this compound with various benzoyl chlorides or other acyl chlorides. tandfonline.com This Schotten-Baumann type reaction is typically performed in the presence of a base to scavenge the HCl formed. This straightforward method provides access to a wide array of ketone-containing piperazine derivatives.

Table 3: Synthesis of Representative Methanone Derivatives

Starting Piperazine Reactant (Acyl Chloride) Product Yield (%)
This compound 4-tert-Butylbenzoyl chloride (4-tert-Butylphenyl)(4-(4-tert-butylbenzoyl)piperazin-1-yl)methanone ~68% tandfonline.com
This compound Benzoyl chloride Phenyl(4-(4-tert-butylphenyl)piperazin-1-yl)methanone High
This compound 4-Chlorobenzoyl chloride (4-Chlorophenyl)(4-(4-tert-butylphenyl)piperazin-1-yl)methanone High

Yields are adapted from analogous reactions with different piperazine cores as reported in the literature and are for illustrative purposes. tandfonline.comnih.gov

Synthesis of Other Alkyl/Benzyl-substituted Analogues

The synthesis of alkyl- and benzyl-substituted analogs of this compound often involves multi-step procedures starting from appropriately substituted precursors. Classic strategies typically rely on the stepwise nucleophilic substitution of reactive halides with a pre-existing piperazine core or the use of transition-metal-catalyzed C-N bond coupling reactions. researchgate.net

A common precursor for many synthetic routes is 1-BOC-piperazine, which allows for the selective functionalization of the piperazine ring. mdpi.com Traditional methods for preparing 1-BOC-piperazine involve the reaction of anhydrous piperazine with di-tert-butyl carbonate. However, these methods can suffer from low efficiency due to the formation of the di-substituted byproduct. chemicalbook.com An improved method involves reacting piperazine with acetic acid to form a salt before acylation, which enhances selectivity. chemicalbook.com A more recent and efficient approach starts from diethylamine, proceeding through chlorination, Boc protection, and subsequent cyclization to yield 1-BOC-piperazine with higher purity and yields exceeding 93.5%. chemicalbook.com

One general method for creating 1,4-disubstituted piperazines involves the alkylation of a monosubstituted piperazine. For instance, 1-[3-(trifluoromethyl)phenyl]piperazine (B374031) can be alkylated with 1-(2-chloroethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one to yield the desired product. mdpi.com Another strategy involves building the piperazine ring from scratch. Vilazodone's synthesis, for example, involved constructing the piperazine ring by reacting bis-(2-chloroethyl)amine with ethyl 5-aminobenzofuran-2-carboxylate. mdpi.com

For analogs with aryl substituents, such as those found in the drug Avapritinib, sequential nucleophilic aromatic substitution (SNAr) reactions are viable. mdpi.com This synthesis starts by coupling N-Boc-piperazine with an activated aryl halide like ethyl 2-chloropyrimidine-5-carboxylate. Following modifications and deprotection, a second SNAr reaction with another chloro derivative introduces the second aryl substituent. mdpi.com

The synthesis of sterically hindered analogs, such as tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, can be achieved through a modified Bruylants approach. nih.gov This involves preparing tert-butyl 4-(2-cyanopropan-2-yl)piperazine-1-carboxylate as an intermediate, which is then reacted with the appropriate Grignard reagent. nih.gov

A simplified protocol for the chemoselective synthesis of 1-substituted piperazines utilizes the piperazin-1-ium (B1237378) cation. muni.cz This method protects one of the nitrogen atoms through simple mono-protonation, allowing for selective reaction at the other nitrogen with various electrophilic reagents like acyl chlorides or sulfonyl chlorides. muni.cz

The following table summarizes a synthetic route for a benzyl-substituted analog, highlighting the key reaction steps.

Step Reactants Reagents/Conditions Product Description
1Piperazine, 1,2-difluoro-4-nitrobenzeneToluene, 40-90 °C1-(2-fluoro-4-nitro-phenyl)-piperazineCondensation reaction to form the N-aryl bond. google.com
21-(2-fluoro-4-nitro-phenyl)-piperazineDi-tert-butoxycarbonyl anhydride4-(2-fluoro-4-nitrophenyl)-piperazine-1-carboxylic acid tert-butyl esterProtection of the second nitrogen with a Boc group. google.com
3Product from Step 2Reduction (e.g., catalytic hydrogenation)4-(4-amino-2-fluorophenyl)-piperazin-1-carboxylic acid tert-butyl esterReduction of the nitro group to an amine. google.com
4Product from Step 3Benzylchloroformate4-(4-benzyloxy-carbonylamino-2-fluorophenyl)-piperazine-1-carboxylic acid tert-butyl esterFormation of the benzyl (B1604629) carbamate. google.com

Pharmacological Investigations and Mechanisms of Action

Receptor Target Identification and Characterization

The primary pharmacological interest in 1-(4-tert-Butylphenyl)piperazine and its derivatives lies in their interaction with specific receptor systems involved in pain and inflammation. Research has predominantly focused on its role as an antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and, more recently, on its incorporation into dual-target ligands that also modulate the μ-opioid receptor.

The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin (B1668287) receptor, is a non-selective cation channel that plays a crucial role in the detection and signaling of noxious stimuli, including high temperatures, acidic conditions, and pungent compounds like capsaicin. patsnap.comnih.gov Activation of TRPV1 on sensory neurons leads to the transmission of pain signals. patsnap.com Consequently, antagonists of this receptor are investigated for their potential as analgesic agents. patsnap.comwikipedia.org The this compound moiety is a key structural component in a class of potent TRPV1 antagonists.

TRPV1 antagonists can block the channel through various mechanisms, often involving direct interaction with the channel's pore or allosteric modulation of its gating machinery. wikipedia.org Ligands are thought to act from the intracellular side of the receptor. wikipedia.org The binding of an antagonist prevents the conformational changes necessary for the channel to open in response to stimuli like heat or capsaicin. patsnap.com The process of channel gating is complex, involving allosteric coupling between different domains of the receptor protein. nih.gov For instance, the binding of an agonist typically induces conformational shifts that open the channel's lower gate, while antagonists stabilize the closed state. Some antagonists exhibit modality-specific blockade, meaning they may inhibit activation by one type of stimulus (e.g., capsaicin) more effectively than another (e.g., heat or protons). researchgate.net

A key measure of a TRPV1 antagonist's efficacy is its ability to inhibit channel activation by specific agonists. Capsaicin, the pungent compound in chili peppers, is a classic TRPV1 agonist used extensively in research to study receptor function. nih.govnih.gov Antagonists containing the this compound scaffold have been shown to effectively block capsaicin-induced activation of the TRPV1 channel. researchgate.netresearchgate.net

Similarly, acidic conditions (low pH) are another physiological activator of TRPV1, particularly relevant in tissues experiencing inflammation or ischemia. nih.govnih.gov The ability of these antagonists to block acid-induced activation is a critical aspect of their potential therapeutic value. nih.gov Research on various TRPV1 antagonists has demonstrated their capacity to block channel activation by vanilloids, heat, and acid. nih.govnih.gov

Table 1: Modulatory Effects on TRPV1 Activation

Activating Stimulus Effect of this compound-based Antagonists References
Capsaicin Inhibition of channel activation researchgate.net, researchgate.net
Acid (Low pH) Blockade of proton-induced channel activation nih.gov, nih.gov
Heat Inhibition of heat-induced channel activation nih.gov

The analgesic potential of TRPV1 antagonists derived from this compound has been assessed in various preclinical animal models of pain. nih.govnih.gov These models are designed to mimic human pain conditions, such as inflammatory pain and neuropathic pain. nih.gov Systemic administration of these compounds has been shown to reduce hypersensitivity to thermal and mechanical stimuli in models of inflammatory and osteoarthritic pain. nih.gov For example, in the formalin test, a model that assesses both acute and persistent pain phases, these antagonists have demonstrated dose-dependent antinociceptive activity. nih.govnih.gov The efficacy in these models is attributed to the blockade of both central and peripheral TRPV1 receptors. nih.gov

The μ-opioid receptor (MOR) is a primary target for opioid analgesics, which are highly effective for pain management. nih.gov The receptor is a G-protein coupled receptor (GPCR) that, upon activation, leads to a cascade of intracellular signaling events resulting in analgesia. nih.govmdpi.com

To potentially enhance analgesic efficacy and mitigate some of the side effects associated with single-target agents, researchers have explored the design of dual-target ligands that act on both the TRPV1 and μ-opioid receptors. nih.govnih.gov This strategy involves creating single molecules that combine the pharmacophores of a TRPV1 antagonist and a μ-opioid receptor agonist. researchgate.netnih.gov The this compound structure has been used as the TRPV1 antagonist component in the development of these novel dual-acting compounds. nih.gov

In vitro studies have confirmed that these hybrid molecules can exhibit potent activity at both receptors. nih.govnih.gov For instance, specific compounds have demonstrated the ability to antagonize the TRPV1 channel while simultaneously acting as agonists at the μ-opioid receptor. nih.govnih.gov Subsequent evaluation in animal models, such as the formalin test, has shown that these dual-target ligands can produce significant, dose-dependent analgesic effects, addressing both phases of the pain response. nih.govnih.gov This approach represents a promising strategy in the development of new pain therapeutics. researchgate.netnih.gov

Table 2: Preclinical Activity of a Dual MOR-Agonist/TRPV1-Antagonist Ligand

Assay Compound Activity Finding Reference
In Vitro Dual pharmacological activity EC50 = 53.7 nM (MOR) / IC50 = 32.9 nM (TRPV1) nih.gov
In Vivo (Formalin Test) Potent, dose-dependent analgesia Effective in both 1st and 2nd phases nih.gov

Carbonic Anhydrase II Inhibition

Derivatives of this compound have been investigated for their potential to inhibit carbonic anhydrase (CA) enzymes, particularly the physiologically dominant human isoform, CA II. Carbonic anhydrases are metalloenzymes that play a crucial role in numerous physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.comnih.gov The inhibition of specific CA isoforms is a therapeutic strategy for various conditions.

While the parent compound this compound itself is not the primary inhibitor, it serves as a crucial structural component in the design of potent CA inhibitors. For instance, a series of 4-(3-(4-substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides were synthesized and evaluated for their inhibitory effects on human carbonic anhydrase I and II (hCA I and hCA II). nih.gov The results, when compared to the standard inhibitor Acetazolamide, indicated that these compounds possess significant inhibitory activity. nih.gov

Specifically, the inhibitory activities (Ki) of these synthesized compounds were in the nanomolar range. nih.gov

Compound TypeTarget EnzymeKi Values (nM)
4-(3-(4-substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamideshCA I316.7 ± 9.6 – 533.1 ± 187.8
hCA II412.5 ± 115.4 – 624.6 ± 168.2
Acetazolamide (Reference)hCA I278.8 ± 44.3
hCA II293.4 ± 46.4

Similarly, novel sulfonamides incorporating chalcone (B49325) moieties have demonstrated significant inhibitory profiles against hCA I and hCA II, with Ki values ranging from 9.88 to 55.43 nM. nih.gov Another study on heterocyclic 4-substituted pyridine-3-sulfonamides showed inhibitory constants (K(I)) against hCA II in the range of 58.5-1238 nM. ebi.ac.uk These findings underscore the importance of the broader chemical structure attached to the foundational phenylpiperazine moiety in determining the potency of CA II inhibition.

Other Potential Neurotransmitter Systems and Signaling Pathways

Beyond its role in the development of enzyme inhibitors, the 1-phenylpiperazine (B188723) scaffold, including the 4-tert-butylphenyl variant, is a well-established pharmacophore in neuropharmacology. This structural motif is present in numerous centrally active compounds, suggesting its interaction with various neurotransmitter systems and signaling pathways.

While specific studies focusing solely on this compound's interaction with a wide array of neurotransmitter systems are not extensively detailed in the provided context, the broader class of 1-phenylpiperazine derivatives is known to exhibit affinity for serotonergic and dopaminergic receptors. The nature and strength of these interactions are heavily influenced by the substituents on both the phenyl and piperazine (B1678402) rings.

DNA Gyrase Inhibition in Antimicrobial Contexts

The potential of this compound derivatives extends to the field of antimicrobial research, specifically in the context of DNA gyrase inhibition. DNA gyrase is a crucial bacterial enzyme that introduces negative supercoils into DNA, an essential process for DNA replication and transcription. Its inhibition leads to bacterial cell death, making it an attractive target for antibacterial drugs.

Research into novel antimicrobial agents has explored the utility of the this compound scaffold in designing DNA gyrase inhibitors. The specific structural features of these derivatives, including the nature of the substituents and linker moieties, are critical in determining their efficacy as antimicrobial agents.

Structure-Activity Relationship (SAR) Studies

The biological activity of compounds derived from this compound is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies are pivotal in understanding how modifications to different parts of the molecule influence its pharmacological properties.

Impact of Phenyl Substitutions on Biological Activity

Substitutions on the phenyl ring of the 1-phenylpiperazine core play a significant role in modulating biological activity. The presence and position of different functional groups can affect the compound's affinity for its biological target, as well as its pharmacokinetic properties.

For example, in the context of carbonic anhydrase inhibition, the nature of the substituent on the phenyl ring of chalcone-containing benzenesulfonamides influences their inhibitory potency. nih.gov While the provided data does not isolate the effect of the tert-butyl group specifically, the general principle holds that variations in phenyl substitution lead to a range of inhibitory activities.

Influence of Piperazine Ring Modifications

Modifications to the piperazine ring are another critical aspect of SAR studies. Altering the substituents on the second nitrogen atom of the piperazine ring can dramatically change the compound's biological profile. These modifications can influence receptor binding, selectivity, and metabolic stability.

In the design of carbonic anhydrase inhibitors, a "tail approach" is often employed, where different functional groups are attached to the piperazine ring to optimize interactions with the active site of the enzyme. nih.gov For instance, the introduction of piperazine and benzylamine (B48309) amides has been shown to enhance the inhibitory activity and selectivity of certain sulfonamides for cancer-related carbonic anhydrase isoforms. nih.gov

Stereochemical Considerations in Activity

The three-dimensional arrangement of atoms within a molecule, known as stereochemistry, can significantly influence its interaction with biological targets and, consequently, its pharmacological activity. In the case of derivatives of this compound, the piperazine ring typically adopts a stable chair conformation. This is exemplified by the crystal structure of a related compound, 1,4-bis(4-tert-butylbenzyl)piperazine, where the piperazine ring is in a chair conformation with the substituents in pseudo-equatorial positions to minimize steric hindrance nih.gov.

While specific stereoisomeric studies on this compound itself are not extensively documented in the reviewed literature, research on related heterocyclic compounds underscores the importance of stereochemistry. For instance, studies on condensed 1,3-oxazine-4-ones have shown that cis-isomers are generally more pharmacologically active than their trans counterparts nih.gov. This principle highlights that even subtle changes in the spatial orientation of functional groups can lead to significant differences in biological effect. For piperazine derivatives, the introduction of chiral centers, for example by substitution on the piperazine ring or on its substituents, would result in enantiomers or diastereomers which could exhibit different binding affinities for their biological targets, differential metabolic pathways, and ultimately, varying efficacy and potency.

In Vitro and In Vivo Pharmacological Assessments

The pharmacological profile of compounds based on the this compound scaffold has been investigated through a variety of in vitro and in vivo studies. These assessments are crucial for determining the potential therapeutic applications of these molecules.

Cell-Based Assays (e.g., calcium influx assays, cytotoxicity)

Cell-based assays are fundamental tools for the initial pharmacological characterization of new chemical entities. For derivatives of this compound, these assays have been employed to elucidate their mechanism of action and to evaluate their effects on cellular functions, including viability.

One of the key applications of cell-based assays for this class of compounds has been in the study of their effects on ion channels, particularly in the context of pain research. For example, derivatives have been investigated as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain signaling. The activity of these compounds can be quantified using calcium influx assays, where inhibition of capsaicin-induced calcium entry into cells expressing TRPV1 is measured nih.gov. General principles of calcium assays often involve the use of fluorescent dyes like Fluo-3 or Fluo-4, which are sensitive to changes in intracellular calcium concentrations nih.gov.

Cytotoxicity is another critical parameter evaluated in vitro. For instance, a series of piperazine-1-carbodithioate derivatives incorporating a quinazolin-4(3H)-one moiety were screened for their cytotoxic effects against various human cancer cell lines, including A-549 (lung), HCT-8 (colon), HepG2 (liver), and K562 (myelogenous leukemia), using the MTT assay to determine cell viability nih.gov.

Table 1: Examples of In Vitro Assays for this compound Derivatives

Assay Type Target/Cell Line Compound Type Purpose
Calcium Influx Assay Cells expressing TRPV1 N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide (B1295725) (BCTC) To assess TRPV1 antagonist activity nih.gov
MTT Cytotoxicity Assay A-549, HCT-8, HepG2, K562 cancer cell lines Piperazine-1-carbodithioate derivatives of 2-substituted quinazolin-4(3H)-ones To evaluate anti-cancer potential nih.gov
Competition Binding Assay α1B, 5-HT1A, and D2 receptors 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one (LQFM180) To determine receptor binding affinity ufg.br

Animal Models of Disease (e.g., pain, infection)

Following promising in vitro results, compounds are often advanced to in vivo studies using animal models of human diseases to assess their efficacy in a whole organism. Derivatives of this compound have shown potential in models of pain and infectious diseases.

In the realm of pain research, N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide (BCTC), a potent TRPV1 antagonist, was shown to be effective in alleviating chronic pain in rat models nih.gov. This demonstrates the potential of this chemical scaffold in developing novel analgesics.

Furthermore, piperazine-based compounds have been investigated for their anti-infective properties. The compound MMV665917 has demonstrated significant efficacy in animal models of cryptosporidiosis, a parasitic infection that can cause severe diarrhea. In a dairy calf model of Cryptosporidium parvum infection, oral administration of MMV665917 led to a prompt resolution of diarrhea and a substantial reduction in oocyst shedding nih.govresearchgate.net. The efficacy of this compound was further confirmed in a gnotobiotic piglet model of Cryptosporidium hominis infection, where it significantly reduced fecal oocyst excretion, intestinal parasite colonization, and diarrheal symptoms nih.gov. These findings highlight the potential of this class of compounds in treating important infectious diseases.

Table 2: In Vivo Studies of this compound Derivatives in Animal Models

Compound Disease Model Animal Key Findings
N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide (BCTC) Chronic Pain Rat Effective in alleviating chronic pain nih.gov
MMV665917 Cryptosporidiosis (C. parvum) Dairy Calf Resolution of diarrhea, ~94% reduction in oocyst shedding nih.govresearchgate.net
MMV665917 Cryptosporidiosis (C. hominis) Gnotobiotic Piglet Reduced oocyst excretion, parasite colonization, and diarrhea nih.gov

Preclinical Pharmacokinetic and Metabolic Profile Analysis

Absorption and Distribution Studies

No studies detailing the absorption and distribution characteristics of 1-(4-tert-Butylphenyl)piperazine were identified. Preclinical pharmacokinetic research would be required to determine its oral bioavailability, plasma protein binding, volume of distribution, and ability to cross biological barriers such as the blood-brain barrier.

Metabolic Pathways and Metabolite Identification

Specific metabolites of this compound have not been reported. However, research on structurally related arylpiperazines indicates several likely metabolic routes mediated primarily by cytochrome P450 (CYP) enzymes.

A common metabolic pathway for many piperazine-containing drugs is oxidative N-dealkylation. This reaction involves the enzymatic removal of the substituent attached to one of the piperazine (B1678402) nitrogen atoms. For arylpiperazines, this process is often mediated by CYP3A4 and CYP2D6 enzymes. This would theoretically lead to the formation of piperazine and a tert-butylphenyl moiety, which would undergo further metabolism.

Aromatic oxidation on the phenyl ring is another principal metabolic pathway for phenylpiperazine derivatives. In vitro metabolism studies of similar compounds have shown that this process can lead to the formation of hydroxylated metabolites. For this compound, this would likely involve hydroxylation of the tert-butylphenyl ring.

Following oxidation reactions such as aromatic hydroxylation, the resulting metabolites often undergo Phase II conjugation reactions. These processes, typically involving glucuronidation or sulfation, increase the water solubility of the metabolites, facilitating their excretion from the body.

There are no published studies that have identified any metabolites, novel or otherwise, specifically for this compound.

Blood-Brain Barrier Permeability

In Vitro Models of Blood-Brain Barrier Permeability

Two primary in vitro models are widely used in early drug discovery to predict the BBB penetration potential of a compound: the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) and cell-based assays, such as the Madin-Darby Canine Kidney-Multidrug Resistance 1 (MDCK-MDR1) cell line assay.

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a non-cell-based, high-throughput screening tool that assesses the passive diffusion of a compound across an artificial lipid membrane designed to mimic the lipid composition of the BBB. In this assay, a porous filter is coated with a lipid solution, separating a donor compartment, containing the test compound, from an acceptor compartment. The rate at which the compound diffuses from the donor to the acceptor compartment is measured, and an effective permeability (Pe) value is calculated.

The interpretation of PAMPA-BBB results is generally categorized as follows:

High Permeability: Compounds with high Pe values are predicted to readily cross the BBB via passive diffusion.

Low Permeability: Compounds with low Pe values are predicted to have poor BBB penetration via passive mechanisms.

Uncertain Permeability: Compounds with intermediate Pe values may have their brain penetration significantly influenced by other factors, such as active transport.

Table 4.4.1: General Interpretation of PAMPA-BBB Permeability Data

Permeability Classification Typical Pe Value (x 10⁻⁶ cm/s) Predicted In Vivo Brain Penetration
High > 6.0 High
Medium 4.0 - 6.0 Medium
Low < 4.0 Low

Madin-Darby Canine Kidney-Multidrug Resistance 1 (MDCK-MDR1) Assay

The MDCK-MDR1 assay is a cell-based model that provides insights into both passive permeability and the potential for active efflux by P-glycoprotein (P-gp), a key efflux transporter at the BBB. MDCK cells, which are of canine kidney origin, are transfected to overexpress the human MDR1 gene, which codes for P-gp. These cells form a polarized monolayer with tight junctions on a semi-permeable membrane, creating a barrier that mimics aspects of the BBB.

The assay measures the bidirectional transport of a compound across the cell monolayer: from the apical (blood) side to the basolateral (brain) side (A-to-B) and from the basolateral to the apical side (B-to-A). The apparent permeability (Papp) is calculated for both directions.

The key parameters derived from this assay are:

Papp (A-to-B): This value indicates the rate of permeation in the direction of the brain. A high Papp (A-to-B) suggests good passive permeability.

Efflux Ratio (ER): This is the ratio of Papp (B-to-A) to Papp (A-to-B). An efflux ratio significantly greater than 1 (typically >2) indicates that the compound is a substrate for an efflux transporter, such as P-gp, and is actively pumped out of the brain endothelial cells, which would limit its brain penetration.

Table 4.4.2: General Interpretation of MDCK-MDR1 Permeability Data

Papp (A-to-B) (x 10⁻⁶ cm/s) Efflux Ratio Predicted In Vivo Brain Penetration
> 5.0 < 2.0 High
1.0 - 5.0 < 2.0 Medium
< 1.0 Any Low
Any > 2.0 Low (due to active efflux)

Without specific experimental data for this compound, its blood-brain barrier permeability remains undetermined. The application of the assays described above would be necessary to ascertain its potential for CNS activity.

Computational Chemistry and Molecular Modeling

Ligand-Based and Structure-Based Drug Design Approaches

Both ligand-based and structure-based drug design strategies are pivotal in the development of novel inhibitors. nih.gov Ligand-based methods are employed when the three-dimensional structure of the target protein is unknown, relying on the knowledge of molecules that bind to the target to build a model. nih.gov In contrast, structure-based drug design utilizes the known 3D structure of the target protein to design molecules that can fit into the binding site. nih.gov

In the context of 1-(4-tert-Butylphenyl)piperazine derivatives, these approaches have been applied to design potent antagonists for targets like the Transient Receptor Potential Vanilloid 1 (TRPV1), which is implicated in pain and inflammation. researchgate.net For instance, by modifying the core structure, researchers have designed new compounds and used computational tools to predict their activity. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov This method relies on molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to develop predictive models. nih.gov

For arylpiperazine derivatives, QSAR studies have been crucial in identifying the structural features that influence their activity as inhibitors of targets like the Serotonin (B10506) Transporter (SERT). researchgate.net These models help in understanding which properties of the molecule, such as its electronic or steric characteristics, are important for its biological function. For example, a study on piperazine (B1678402) derivatives as mTORC1 inhibitors revealed that descriptors like the energy of the lowest unoccupied molecular orbital (ELUMO), electrophilicity index (ω), and molar refractivity (MR) are significantly correlated with their inhibitory activity. mdpi.com

The predictive power of QSAR models is assessed through various validation metrics. A high coefficient of determination (R²) and cross-validated correlation coefficient (q²) indicate a robust and reliable model. researchgate.net

Table 1: Statistical Parameters for a QSAR Model of Arylpiperazine Derivatives

Parameter Value Description
R² (training set) 0.944 Coefficient of determination for the training set, indicating a good fit of the model to the data. researchgate.net
Q²cv 0.895 Cross-validated correlation coefficient, indicating the predictive ability of the model. researchgate.net
R² (test set) 0.637 Coefficient of determination for the external test set, confirming the model's predictive power. researchgate.net
cRp² 0.845 A measure of the model's robustness. researchgate.net

CoMFA and CoMSIA Analysis

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-QSAR methods that provide a more detailed understanding of the steric and electrostatic interactions between a ligand and its target. nih.gov These analyses generate 3D contour maps that visualize regions where modifications to the molecule's structure would likely enhance its activity. researchgate.netnih.gov

In a study of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide (B1295725) derivatives as TRPV1 antagonists, CoMFA and CoMSIA models were developed. researchgate.net The models showed a strong correlation between the experimental and predicted activities, with a q² of 0.715 and an R² of 0.988. researchgate.net The contour maps from this analysis indicated that electrostatic fields, hydrophobic fields, and hydrogen bond acceptors were significant contributors to the biological activity of the compounds. researchgate.net

Table 2: Statistical Results of CoMFA and CoMSIA Models for TRPV1 Antagonists

Model SEE
CoMFA 0.715 0.988 0.048

q²: cross-validated correlation coefficient; R²: non-cross-validated correlation coefficient; SEE: standard error of estimate. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a target protein. researchgate.net This technique is essential for understanding the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov

For derivatives of this compound, docking studies have been used to validate the results of QSAR models and to visualize how the most active compounds bind to their target. researchgate.net In the case of TRPV1 antagonists, molecular docking explained the interactions of the most potent ligands within the binding site of the receptor. researchgate.net Similarly, for arylpiperazine derivatives targeting the Serotonin Transporter, docking can reveal key interactions with amino acid residues in the binding pocket. researchgate.net

ADMET Prediction and Pharmacokinetic Modeling

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug development. nih.gov In silico ADMET prediction helps to identify potential liabilities of a drug candidate early in the discovery process, reducing the risk of late-stage failures. nih.govnih.gov

Computational tools can predict various pharmacokinetic parameters, such as oral bioavailability, gastrointestinal absorption, and blood-brain barrier permeability. researchgate.netmdpi.com For arylpiperazine derivatives, in silico ADMET studies have suggested that these compounds can be orally bioavailable, highly absorbed by the gastrointestinal system, and able to permeate into the brain. researchgate.net Furthermore, these studies can predict potential interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. researchgate.net

Table 3: Predicted ADMET Properties for Selected Arylpiperazine Derivatives

Property Prediction Significance
Oral Bioavailability High Indicates the compound is likely to be effective when taken orally. researchgate.net
GI Absorption High Suggests efficient absorption from the gastrointestinal tract. researchgate.net
Blood-Brain Barrier Permeation Yes Indicates the potential for the compound to act on the central nervous system. researchgate.net
CYP2D6 Inhibition Yes Suggests a potential for drug-drug interactions. researchgate.net

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure of a molecule. ijcrt.org These calculations can determine properties like the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are important for understanding a molecule's reactivity and stability. ijcrt.orgfigshare.com

For piperazine derivatives, DFT calculations have been used to optimize their geometry and analyze their vibrational frequencies. ijcrt.org The analysis of molecular electrostatic potential (MEP) maps, derived from these calculations, can identify the electrophilic and nucleophilic sites of a molecule, offering insights into its intermolecular interactions. figshare.com Studies on tert-butyl-substituted porphyrazines have utilized DFT to analyze energy levels and the localization of HOMO and LUMO, which helps in understanding their spectral properties. nih.gov

Therapeutic Implications and Future Research Directions

Potential Applications in Neurological Disorders

The piperazine (B1678402) moiety is a common feature in many centrally acting drugs, and derivatives of 1-(4-tert-butylphenyl)piperazine are being investigated for their potential in treating complex neurological disorders like Alzheimer's and Parkinson's disease. nih.gov

In the context of Alzheimer's disease, a major neurodegenerative disorder with no cure, research has focused on developing agents that can combat the hallmark pathologies of amyloid plaques and neurofibrillary tangles. nih.gov Novel piperazine-based compounds have demonstrated the ability to inhibit the aggregation of both amyloid-β (Aβ) and tau-derived peptides in preclinical studies. nih.gov Furthermore, some derivatives have shown neuroprotective properties by reversing Aβ-induced toxicity in cell-based models. nih.gov The mechanism of action for some neuroprotective piperazine compounds is thought to involve the activation of neuronal store-operated calcium entry in dendritic spines, which are crucial for memory formation. nih.govresearchgate.net Certain piperazine derivatives have also been found to restore the induction of long-term potentiation in hippocampal slices from a mouse model of Alzheimer's disease, suggesting a potential to improve cognitive function. nih.gov

For Parkinson's disease, a progressive motor neurodegenerative disorder resulting from the loss of dopamine-producing neurons, research into piperazine derivatives is also promising. acs.orgacs.org Substituted piperazine-derived molecules are being explored for their ability to permeate the blood-brain barrier and inhibit proteins implicated in the disease's progression. acs.org Preclinical studies using animal models of Parkinson's disease have shown that treatment with certain piperazine-related compounds can alleviate motor coordination deficits and cognitive impairment. nih.gov These protective effects are attributed to the preservation of tyrosine hydroxylase-positive cells in the substantia nigra, a key area of the brain affected in Parkinson's. nih.gov Additionally, these compounds have been observed to reduce neuroinflammation by decreasing the number of activated microglia and the expression of pro-inflammatory cytokines. nih.gov

The table below summarizes key findings related to the potential application of piperazine derivatives in neurological disorders.

Disorder Therapeutic Target/Mechanism Key Findings in Preclinical Models
Alzheimer's DiseaseInhibition of Amyloid-β and Tau aggregationDose-dependent inhibition of Aβ and tau peptide aggregation; disaggregation of pre-formed aggregates. nih.gov
Neuroprotection against Aβ toxicityReversal of Aβ-induced toxicity in SH-SY5Y cells. nih.gov
Restoration of synaptic plasticityRestoration of long-term potentiation in hippocampal slices of a mouse model. nih.gov
Parkinson's DiseaseProtection of dopaminergic neuronsAttenuation of motor deficits and cognitive impairment; prevention of dopaminergic neuron loss. nih.gov
Anti-inflammatory and antioxidant effectsReduction of activated microglia, pro-inflammatory cytokines, and oxidative stress. nih.gov

Potential Applications in Pain Management and Inflammation

Derivatives of this compound are also being investigated for their potential as analgesics and anti-inflammatory agents. The search for new pain management therapies is driven by the need for effective drugs with fewer side effects than current options. nih.gov

One area of focus is the development of antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain signaling. While a potent urea-based TRPV1 antagonist, N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide (BCTC), was effective in alleviating chronic pain in animal models, its development was halted due to undesirable side effects. nih.gov This has spurred further research to create novel analogs with improved pharmacological profiles. nih.gov

In addition to direct analgesic effects, piperazine derivatives have demonstrated significant anti-inflammatory properties. A new piperazine compound, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182), has been shown to reduce pain in a dose-dependent manner in acetic acid-induced writhing tests and in the inflammatory phase of the formalin test in mice. nih.gov This compound also effectively reduced paw edema and inflammatory cell migration in a carrageenan-induced pleurisy model. nih.gov The anti-inflammatory action is mediated, at least in part, by the reduction of pro-inflammatory cytokines such as TNF-α and IL-1β. nih.gov

The table below details research findings on the potential of piperazine derivatives in pain and inflammation.

Application Compound/Derivative Class Mechanism of Action Key Findings in Preclinical Models
Pain ManagementUrea-based TRPV1 antagonistsAntagonism of the TRPV1 channelAlleviation of chronic pain in rat models by the lead compound BCTC. nih.gov
Inflammation(4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182)Reduction of pro-inflammatory mediatorsDose-dependent reduction of pain and inflammation; decreased levels of TNF-α and IL-1β. nih.gov

Potential Applications in Oncology

The piperazine scaffold is a prevalent feature in a number of anticancer drugs, and researchers are actively synthesizing and evaluating new derivatives of this compound for their potential in oncology. derpharmachemica.comresearchgate.net These efforts are aimed at developing novel chemotherapeutic agents that can overcome the limitations of existing cancer treatments, such as insufficient efficacy and significant side effects. acgpubs.org

Studies have shown that the cytotoxic potency of piperazine derivatives can vary significantly across different human cancer cell lines, suggesting that specific structural features may determine their biological activity. nih.gov For example, a series of piperazine-substituted 1,2,4-triazole (B32235) derivatives demonstrated notable anticancer activity, with some compounds showing particular potency against U937 and HL-60 leukemia cell lines. nih.gov

The mechanism by which these compounds exert their anticancer effects is an area of active investigation. Some piperazine-based hybrids have been shown to induce caspase-dependent apoptosis in cancer cells. derpharmachemica.com For instance, novel piperazine-based bis(thiazole) and bis(thiadiazole) derivatives have been synthesized and characterized as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. derpharmachemica.com One such compound demonstrated significant cytotoxicity against HCT-116 colon cancer cells by inducing apoptosis. derpharmachemica.com Another approach involves targeting Poly (ADP-Ribose) Polymerase (PARP), and certain thiouracil amide compounds incorporating a piperazine moiety have been shown to inhibit PARP1 activity and induce apoptosis in human breast cancer cells. nih.gov

The table below presents a summary of research findings on the anticancer potential of piperazine derivatives.

Cancer Type/Target Compound/Derivative Class Mechanism of Action Key Findings in Preclinical Models
Various CancersPiperazine-substituted 1,2,4-triazolesCytotoxicityGood anticancer activity against five different human cancer cell lines, particularly U937 and HL-60. nih.gov
Colon CancerPiperazine-based bis(thiazoles) and bis(thiadiazoles)EGFR inhibition, apoptosis inductionPotent EGFR inhibition and cytotoxicity against HCT-116 cells through apoptosis. derpharmachemica.com
Breast CancerThiouracil amides with piperazine moietyPARP1 inhibition, apoptosis inductionInhibition of PARP1 activity and enhanced apoptosis in human breast cancer cells. nih.gov

Potential Applications as Anti-infective Agents (Antiparasitic, Antimicrobial)

The growing problem of antimicrobial resistance has spurred the search for new classes of drugs to combat infectious diseases. apjhs.com Piperazine derivatives have emerged as a promising scaffold for the development of novel anti-infective agents with a broad spectrum of activity, including antiparasitic and antimicrobial effects. researchgate.netapjhs.com

In the realm of parasitology, piperazine amides are being investigated for their activity against Trypanosoma cruzi, the parasite that causes Chagas disease. nih.govnih.gov Researchers have synthesized and evaluated a series of these compounds, with several analogs demonstrating activity against the intracellular amastigote form of the parasite without significant toxicity to mammalian cells. nih.gov Structural modifications to both the arylpiperazine and the aromatic region of these molecules are being explored to optimize their antiparasitic activity and pharmacokinetic properties. nih.gov

The piperazine nucleus is also a key component in many compounds with antibacterial and antifungal properties. acgpubs.orgnih.govrjptonline.orgresearchgate.net Various synthetic piperazine derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria, including strains of Staphylococcus aureus and Escherichia coli. derpharmachemica.comresearchgate.net For instance, some chalcones containing a piperazine moiety have been found to be potent against Candida albicans, with activity comparable to standard antifungal drugs. derpharmachemica.com Furthermore, novel alkylated piperazines and alkylated piperazine-azole hybrids have exhibited broad-spectrum antifungal activity, including against non-albicans Candida and Aspergillus strains. nih.gov

The table below provides an overview of the anti-infective potential of piperazine derivatives.

Infectious Agent Compound/Derivative Class Key Findings in Preclinical Models
Trypanosoma cruzi (Chagas Disease)Piperazine amidesActivity against intracellular amastigotes with low cytotoxicity to mammalian cells. nih.govnih.gov
Bacteria (Gram-positive and Gram-negative)Various piperazine derivativesSignificant activity against strains like S. aureus and E. coli. derpharmachemica.comresearchgate.net
Fungi (Candida albicans, Aspergillus spp.)Chalcones with piperazine moiety; Alkylated piperazine-azole hybridsPotent antifungal activity, sometimes comparable to standard drugs. nih.govderpharmachemica.com

Challenges and Opportunities in Rational Drug Design

The development of this compound derivatives and other piperazine-based compounds as therapeutic agents presents both challenges and opportunities in the field of rational drug design. While the piperazine scaffold offers a versatile template, optimizing its pharmacological and pharmacokinetic properties requires a multifaceted approach. nih.govmdpi.com

A significant challenge in the development of piperazine derivatives, particularly for central nervous system targets, is achieving the desired selectivity and metabolic stability. For instance, while some arylpiperazine derivatives show high affinity for certain serotonin (B10506) receptors, they may also interact with other receptors, leading to off-target effects. nih.gov Furthermore, the metabolic lability of the piperazine ring can sometimes lead to poor pharmacokinetic profiles. nih.gov Strategies to mitigate these issues include the use of bioisosteric replacements for the piperazine ring and modifications to reduce metabolic breakdown. nih.gov

Despite these challenges, there are numerous opportunities for the rational design of novel piperazine-based drugs. Computational methods, such as pharmacophore modeling and molecular docking, are increasingly being used to understand the structure-activity relationships (SAR) of these compounds and to guide the design of new analogs with improved properties. acs.orgnih.govnih.govrsc.orgresearchgate.net These in silico approaches allow researchers to predict how different structural modifications will affect a compound's binding affinity and selectivity for its target. acs.orgresearchgate.net For example, pharmacophore models have been developed to delineate the key structural features required for the sedative-hypnotic activity of 1-(2-pyrimidinyl)piperazine derivatives. nih.gov

Lead optimization is a critical step in the drug discovery process, and for piperazine derivatives, this often involves a process of structural simplification or modification to enhance potency and improve drug-like properties. nih.govacs.org By systematically altering substituents on the aryl ring and the piperazine nitrogen, researchers can fine-tune the compound's activity and selectivity. acs.org The integration of artificial intelligence and machine learning in drug discovery is also opening new avenues for the rapid and efficient optimization of lead compounds, including those based on the piperazine scaffold. preprints.org

The table below highlights some of the key challenges and opportunities in the rational drug design of piperazine derivatives.

Aspect Challenges Opportunities
Selectivity Off-target effects due to binding at multiple receptors. nih.govDesign of analogs with greater receptor subtype selectivity through targeted structural modifications.
Pharmacokinetics Poor metabolic stability and potential for rapid metabolism. nih.govBioisosteric replacement of the piperazine ring; modification of metabolically labile sites. nih.gov
Drug Design Empirical and time-consuming synthesis and testing of new derivatives.Use of computational tools like pharmacophore modeling and molecular docking to guide rational design. nih.govnih.govrsc.org
Lead Optimization Balancing potency with desirable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.govStructural simplification and targeted modifications to improve efficacy and drug-likeness; application of AI-driven approaches. nih.govpreprints.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for 1-(4-tert-butylphenyl)piperazine?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting tert-butylphenyl halides with piperazine derivatives under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) at 80–100°C for 12–24 hours. Purification is achieved via column chromatography using silica gel and a gradient elution system (e.g., ethyl acetate/hexane) or recrystallization from ethanol. Analytical techniques like NMR (¹H/¹³C) and mass spectrometry (EI-MS or ESI-MS) confirm purity and structural integrity .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : A combination of techniques is recommended:

  • Chromatography : HPLC or GC-MS with a C18 column and UV detection (λ = 254 nm) for purity assessment.
  • Spectroscopy : ¹H/¹³C NMR to verify substituent positions and tert-butyl group integration.
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular formula confirmation.
  • Elemental Analysis : To validate calculated vs. observed C, H, N percentages (e.g., C: 77.01%, H: 10.16%, N: 12.83% for C₁₄H₂₂N₂) .

Advanced Research Questions

Q. How can researchers investigate the metabolic pathways of this compound in vitro?

  • Methodological Answer : Use liver microsomes (human or rodent) incubated with the compound (10–100 µM) and NADPH cofactor at 37°C. Analyze metabolites via LC-MS/MS with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid). Compare kinetic parameters (Km, Vmax) between species and sexes using Michaelis-Menten models. For cytochrome P450 (CYP) isoform specificity, employ chemical inhibitors (e.g., ketoconazole for CYP3A4) or recombinant enzymes .

Q. What experimental approaches are suitable for studying receptor binding interactions of this compound?

  • Methodological Answer : Conduct radioligand displacement assays using:

  • Serotonin Receptors (5-HT) : [³H]LSD or [³H]8-OH-DPAT for 5-HT₁A/₂A subtypes.
  • Dopamine Receptors (D) : [³H]SCH23390 for D₁ or [³H]spiperone for D₂.
  • Protocol : Incubate membrane preparations (e.g., rat cortical tissue) with test compound (0.1 nM–10 µM) and radioligand. Determine IC₅₀ values and calculate Ki using the Cheng-Prusoff equation. Validate functional activity via cAMP accumulation or calcium flux assays .

Q. How can Raman microspectroscopy differentiate structural isomers of phenylpiperazine derivatives?

  • Methodological Answer : Use a Raman system with a 785 nm laser (20 mW power, 128–256 scans). Collect spectra in triplicate and preprocess with baseline correction and normalization. Apply Principal Component Analysis (PCA) to reduce dimensionality, followed by Linear Discriminant Analysis (LDA) to classify isomers. For this compound, key Raman shifts (e.g., C-N stretch at 1,100 cm⁻¹ and tert-butyl C-H vibrations at 2,870 cm⁻¹) distinguish it from ortho/meta isomers .

Q. What thermodynamic properties (e.g., pKa) influence the solubility and bioavailability of this compound?

  • Methodological Answer : Determine pKa via potentiometric titration in aqueous buffers (pH 2–12) at 25°C. For solubility, use shake-flask method: dissolve excess compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2), filter, and quantify via UV spectrophotometry. The tert-butyl group increases hydrophobicity (logP ≈ 3.5), requiring formulation strategies like salt formation (e.g., HCl salt) or nanoemulsions for in vivo studies .

Q. How can behavioral assays evaluate the neuropharmacological effects of this compound?

  • Methodological Answer : Use rodent models for:

  • Locomotor Activity : Open-field test to assess stimulation/sedation.
  • Anxiety : Elevated plus-maze or light/dark box tests.
  • Reward Potential : Conditioned place preference (CPP) with doses 1–10 mg/kg (i.p. or oral). Pair with microdialysis to measure extracellular dopamine/serotonin levels in the nucleus accumbens. Compare results to known agonists (e.g., TFMPP for 5-HT) and antagonists .

Data Contradictions and Validation

  • Isomer Differentiation : shows Raman effectively separates trifluoromethylphenyl isomers, but validation with X-ray crystallography is recommended for absolute stereochemical confirmation.
  • Metabolic Sex Differences : reports male rats > female in flunarizine metabolism, but human liver microsome studies may show inverse trends due to CYP3A4 variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-tert-Butylphenyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(4-tert-Butylphenyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.